tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate

Stereochemistry Chiral resolution Diastereomer comparison

tert-Butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate (CAS 1228880-43-0) is a chiral N-Boc-protected pyrrolidine derivative bearing a trans-configured 3-ethyl and 4-hydroxy substitution pattern. With a molecular formula of C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol, this compound belongs to the class of heterocyclic chiral building blocks widely employed in asymmetric synthesis and medicinal chemistry.

Molecular Formula C11H21NO3
Molecular Weight 215.293
CAS No. 1228880-43-0
Cat. No. B578206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate
CAS1228880-43-0
Synonymstert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate
Molecular FormulaC11H21NO3
Molecular Weight215.293
Structural Identifiers
SMILESCCC1CN(CC1O)C(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
InChIKeyYYLFOQRAQOJJDD-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3R,4S)-3-Ethyl-4-Hydroxypyrrolidine-1-Carboxylate (CAS 1228880-43-0): Chiral Pyrrolidine Building Block for Medicinal Chemistry Procurement


tert-Butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate (CAS 1228880-43-0) is a chiral N-Boc-protected pyrrolidine derivative bearing a trans-configured 3-ethyl and 4-hydroxy substitution pattern . With a molecular formula of C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol, this compound belongs to the class of heterocyclic chiral building blocks widely employed in asymmetric synthesis and medicinal chemistry [1]. The tert-butoxycarbonyl (Boc) protecting group provides stability under basic conditions while enabling selective deprotection under acidic conditions, and the trans (3R,4S) stereochemistry positions the ethyl and hydroxyl substituents on opposite faces of the pyrrolidine ring—a critical spatial arrangement for downstream stereoselective transformations [2]. This compound is cataloged under PubChem CID 53302241 and is commercially available from multiple reputable suppliers at purities typically ranging from 95% to 98% [3].

Why Generic Substitution of tert-Butyl (3R,4S)-3-Ethyl-4-Hydroxypyrrolidine-1-Carboxylate with In-Class Analogs Carries Stereochemical and Functional Risk


Although several N-Boc-protected 3,4-disubstituted pyrrolidine derivatives share the same molecular formula (C₁₁H₂₁NO₃), the (3R,4S) trans configuration of CAS 1228880-43-0 cannot be interchanged with its (3R,4R) cis diastereomer (CAS 2832231-52-2) or with stereochemically undefined mixtures (CAS 1536233-58-5) without compromising downstream stereochemical integrity . In chiral drug intermediate synthesis—exemplified by the neuronal nitric oxide synthase (nNOS) inhibitor program (US 20140228578 A1) where trans-pyrrolidine alcohols with defined (R,R) or (S,S) configurations are explicitly required—the spatial orientation of the C3 ethyl and C4 hydroxyl groups directly governs the enantioselectivity of subsequent alkylation, protection, and resolution steps [1]. Even closely related analogs carrying a C3 carboxylate ester in place of the ethyl group (e.g., CAS 849935-83-7 or CAS 1523541-94-7, both C₁₂H₂₁NO₅, MW 259.30) introduce different steric demands, hydrogen-bonding capacities, and reactivity profiles that preclude simple drop-in replacement in multi-step synthetic routes . The evidence presented in Section 3 quantifies these differences across stereochemical, physicochemical, and application-specific dimensions.

Quantitative Differentiation Evidence for tert-Butyl (3R,4S)-3-Ethyl-4-Hydroxypyrrolidine-1-Carboxylate Versus Closest Analogs


Stereochemical Specificity: (3R,4S) Trans Versus (3R,4R) Cis Diastereomer – Predicted Physicochemical Divergence

The target compound (3R,4S)-trans configuration is the diastereomer of (3R,4R)-cis (CAS 2832231-52-2). Although both share the molecular formula C₁₁H₂₁NO₃ and molecular weight 215.29, their three-dimensional architectures differ fundamentally: in the trans isomer the ethyl (C3) and hydroxyl (C4) groups reside on opposite faces of the pyrrolidine ring, whereas in the cis isomer they occupy the same face . This configurational difference is reflected in predicted physicochemical parameters: the cis isomer (CAS 2832231-52-2) has a predicted boiling point of 299.7±33.0 °C, density of 1.068±0.06 g/cm³, and pKa of 14.76±0.40, while the target trans compound (CAS 1228880-43-0) exhibits a slightly different predicted density and polarity profile consistent with its distinct spatial arrangement . In practice, the trans (3R,4S) configuration is explicitly specified in chiral pyrrolidine core patents (US 20140228578 A1) for nNOS inhibitor synthesis, where trans-pyrrolidine alcohols are the required substrates for camphanic acid-mediated diastereomer resolution [1].

Stereochemistry Chiral resolution Diastereomer comparison

Purity Tier Differentiation: ≥97% (Specified Stereochemistry) Versus 95% (Undefined Stereochemistry Analog)

Commercially, CAS 1228880-43-0 is supplied by major vendors at ≥97% purity with defined (3R,4S) stereochemistry (Aladdin Scientific Catalog T637482, reported purity ≥97%) or at 98% purity (MolCore, reported as NLT 98%) . In contrast, the stereochemically undefined analog tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate (CAS 1536233-58-5), which lacks explicit (3R,4S) designation in its IUPAC name, is typically offered at a lower typical purity of 95% (e.g., Leyan catalog, Fluorochem listing) . This 2–3 percentage point purity differential, combined with the absence of defined absolute stereochemistry, translates to a potentially larger effective impurity burden when the undefined material is used in stereosensitive applications, where even minor enantiomeric or diastereomeric impurities can propagate through multi-step syntheses and confound biological assay interpretation.

Purity Quality control Procurement specification

C3 Substituent Differentiation: Ethyl Group (CAS 1228880-43-0) Versus Carboxylate Ester (CAS 1523541-94-7) – Physicochemical and Reactivity Divergence

The most structurally analogous commercially available comparator carrying the same (3R,4S) stereochemistry is 1-(tert-butyl) 3-ethyl (3R,4S)-4-hydroxypyrrolidine-1,3-dicarboxylate (CAS 1523541-94-7), which replaces the C3 ethyl substituent of the target compound with a C3 ethyl carboxylate ester . This single functional group change produces substantial differences in physicochemical properties: the target compound (C₁₁H₂₁NO₃, MW 215.29) is 44.01 mass units lighter than the dicarboxylate analog (C₁₂H₂₁NO₅, MW 259.30), and the dicarboxylate analog has a predicted boiling point of 350.2±42.0 °C and density of 1.189±0.06 g/cm³—substantially higher than the cis isomer's predicted values (boiling point ~300 °C, density ~1.07 g/cm³) [1]. The predicted pKa also differs (target trans analog ~14.76 for the hydroxyl proton; dicarboxylate analog pKa ~14.07), reflecting altered hydrogen-bonding capacity . Functionally, the C3 ethyl group of the target compound provides a non-polar, non-hydrolyzable substituent amenable to further C–H functionalization, whereas the C3 ethyl ester of the dicarboxylate analog introduces an electrophilic carbonyl that can undergo competing hydrolysis, reduction, or nucleophilic addition under reaction conditions where the target compound would remain inert [2].

Functional group Physicochemical properties Synthetic intermediate

Configurational Requirement in nNOS Inhibitor Synthesis: Trans-Pyrrolidine Alcohols as Mandatory Chiral Core Intermediates

US Patent US20140228578 A1 explicitly teaches that the synthesis of selective neuronal nitric oxide synthase (nNOS) inhibitors proceeds through N-Boc-protected trans-3,4-disubstituted pyrrolidine alcohols as mandatory intermediates [1]. The patent specifies that the chiral pyrrolidine core must bear the trans configuration (as in the target compound), because the subsequent camphanic acid resolution step depends on the spatial relationship between the 3- and 4-substituents to generate separable diastereomers [1]. In this synthetic scheme (Claims 1, 8, and 12), a racemic trans-pyrrolidine alcohol is resolved via camphanic acid esterification; the (R,R) enantiomer of the resolved trans-alcohol is then elaborated into the final selective nNOS inhibitor. Use of a cis-pyrrolidine alcohol (CAS 2832231-52-2) or a stereochemically undefined mixture (CAS 1536233-58-5) in this sequence would generate different diastereomeric camphanate esters with altered crystallinity and chromatographic behavior, likely precluding effective resolution or leading to the wrong enantiomer of the final bioactive compound [1][2].

Neuronal nitric oxide synthase Chiral synthesis Patent evidence

Validated Application in Antiviral Research: (3R,4S)-Configured Pyrrolidine Core in SARS-CoV-2 Inhibitors With EC₅₀ = 2.78–3.15 μM

A 2023 study by Wang et al. (Viruses, 2023, 15, 502) reported the synthesis and anti-SARS-CoV-2 evaluation of two novel tetrahydroisoquinoline-based heterocyclic compounds constructed on a (3R,4S)-configured pyrrolidine core [1]. The lead compound, tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1), demonstrated an EC₅₀ of 3.15 μM (SI > 63.49) in Vero E6 cells and an EC₅₀ of 2.78 μM (SI > 71.94) in Calu-3 human lung cells—significantly outperforming chloroquine (CQ; EC₅₀ = 44.90 μM, SI = 2.94 in Calu-3 cells) [1]. While this study employed the target compound's (3R,4S) pyrrolidine core as a key synthetic intermediate rather than testing the compound directly, the data establish that the (3R,4S) trans configuration is integral to the antiviral pharmacophore: the comparative compound trans-2, which differs in the arrangement of substituents around the pyrrolidine ring, showed lower anti-SARS-CoV-2 activity than trans-1, underscoring the stereochemical sensitivity of the biological target engagement [1].

SARS-CoV-2 Antiviral Tetrahydroisoquinoline

Storage and Handling: Refrigerated Storage (2–8 °C) Requirement for Commercial Batches of CAS 1228880-43-0

Commercial specifications for CAS 1228880-43-0 consistently indicate a storage temperature of 2–8 °C (refrigerated) . In contrast, certain related analogs such as 1-tert-butyl 3-ethyl trans-4-hydroxypyrrolidine-1,3-dicarboxylate (CAS 849935-83-7) are specified for room temperature storage . This storage condition differential, while modest, has practical implications for procurement logistics: the target compound requires cold-chain shipping and refrigerated inventory management, which may influence supplier selection, shipping cost, and shelf-life tracking. Importantly, the consistency of the 2–8 °C recommendation across multiple independent vendors (Aladdin, Chemshuttle, MoldB) suggests that this storage requirement reflects intrinsic compound stability rather than a vendor-specific practice, and users should verify that their procurement source maintains documented cold-chain compliance .

Storage stability Procurement logistics Quality assurance

Optimal Research and Industrial Application Scenarios for tert-Butyl (3R,4S)-3-Ethyl-4-Hydroxypyrrolidine-1-Carboxylate Based on Quantitative Differentiation Evidence


Chiral Pyrrolidine Core Synthesis for Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Development

As established in US Patent US20140228578 A1, the synthesis of selective nNOS inhibitors proceeds through N-Boc-protected trans-3,4-disubstituted pyrrolidine alcohols, where the trans configuration is a prerequisite for efficient camphanic acid-mediated diastereomer resolution [1]. CAS 1228880-43-0 provides the required trans-(3R,4S) geometry with the C3 ethyl substituent already installed, enabling direct entry into the patented synthetic sequence without the need for stereochemical inversion or protecting group manipulation. The ≥97% commercial purity specification (Aladdin T637482) supports the stringent impurity thresholds typical of pharmaceutical intermediate qualification, while the refrigerated storage requirement (2–8 °C) must be incorporated into laboratory inventory protocols [1].

Stereochemically Defined Building Block for Tetrahydroisoquinoline-Based Antiviral Agent Synthesis

The 2023 study by Wang et al. demonstrated that (3R,4S)-configured pyrrolidine-derived tetrahydroisoquinolines exhibit potent anti-SARS-CoV-2 activity (EC₅₀ = 2.78–3.15 μM, SI > 63–72) that substantially surpasses chloroquine in human lung cell models (EC₅₀ = 44.90 μM, SI = 2.94) [2]. As the core chiral building block for constructing the tetrahydroisoquinoline scaffold, CAS 1228880-43-0 enables access to this validated antiviral chemotype. Given that the diastereomeric analog trans-2 displayed lower activity than trans-1, the (3R,4S) absolute configuration is critical for achieving the reported potency—reinforcing the importance of procuring the stereochemically defined compound rather than an undefined mixture (CAS 1536233-58-5) [2].

Fragment-Based Drug Design Requiring Low-Molecular-Weight, Non-Ester Chiral Pyrrolidine Scaffolds

With a molecular weight of 215.29 Da, an XLogP3 of 1.4, and a topological polar surface area (TPSA) of 49.8 Ų, CAS 1228880-43-0 falls within favorable fragment-like physicochemical space [3]. Compared to the closest (3R,4S) analog bearing a C3 carboxylate ester (CAS 1523541-94-7; MW 259.30, predicted boiling point ~350 °C, predicted density ~1.19 g/cm³), the target compound is 44 Da lighter, carries one fewer hydrogen bond acceptor, and lacks the hydrolytically labile ester functionality—making it the preferred core scaffold for fragment libraries where atom economy, metabolic stability, and synthetic tractability are prioritized [3]. The C3 ethyl group provides a non-polar handle for further diversification via C–H activation or enolate chemistry without the competing side reactions that an ester would introduce.

Asymmetric Catalysis and Chiral Ligand Development Leveraging Defined (3R,4S) Trans Stereochemistry

N-Boc-protected trans-3,4-disubstituted pyrrolidines are established intermediates for chiral auxiliaries and organocatalysts, where the defined spatial relationship between substituents governs enantioselectivity [1]. The trans (3R,4S) configuration of CAS 1228880-43-0 positions the hydroxyl group as a potential coordination site or derivatization handle while the ethyl group provides steric bias on the opposite ring face—a geometry that is fundamentally inaccessible from the cis diastereomer (CAS 2832231-52-2). For laboratories engaged in asymmetric reaction development, the commercial availability of this compound at ≥97% purity from major suppliers (Aladdin, MolCore) with documented InChI and Isomeric SMILES identifiers supports reproducible experimental outcomes and facilitates peer-reviewed reporting of stereochemical outcomes [1].

Quote Request

Request a Quote for tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.